molecular formula C14H13BrClNO3S B2406793 4-bromo-N-(5-chloro-2-methoxyphenyl)-3-methylbenzene-1-sulfonamide CAS No. 1003509-15-6

4-bromo-N-(5-chloro-2-methoxyphenyl)-3-methylbenzene-1-sulfonamide

Cat. No.: B2406793
CAS No.: 1003509-15-6
M. Wt: 390.68
InChI Key: CCUCSLCQCVHFIH-UHFFFAOYSA-N
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Description

4-bromo-N-(5-chloro-2-methoxyphenyl)-3-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H13BrClNO3S and its molecular weight is 390.68. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • Sulfonamide-focused libraries, including compounds structurally related to 4-bromo-N-(5-chloro-2-methoxyphenyl)-3-methylbenzene-1-sulfonamide, have been evaluated for antitumor activities. These studies reveal the potential of these compounds as cell cycle inhibitors in cancer treatment, with some advancing to clinical trials (Owa et al., 2002).

CCR4 Receptor Antagonism

  • Research has identified compounds similar to this compound as potent antagonists of the CCR4 receptor, crucial in the development of new drugs targeting this receptor (Kindon et al., 2017).

Novel Catalytic Applications

  • New bromo sulfonamide reagents structurally related to the subject compound have been synthesized and utilized as efficient catalysts in organic synthesis reactions, demonstrating their utility in facilitating novel chemical transformations (Khazaei et al., 2014).

Photodynamic Therapy Applications

  • Certain derivatives of bromo and chloro sulfonamides, closely related to the target compound, have shown promise in photodynamic therapy, particularly in the treatment of cancer. These compounds exhibit high singlet oxygen quantum yield, an essential feature for Type II photosensitizers (Pişkin et al., 2020).

Synthesis of Aziridines

  • Compounds similar to this compound have been utilized in the synthesis of aziridines, indicating their role in the development of new synthetic methods (Basha & Anwar, 2020).

Properties

IUPAC Name

4-bromo-N-(5-chloro-2-methoxyphenyl)-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO3S/c1-9-7-11(4-5-12(9)15)21(18,19)17-13-8-10(16)3-6-14(13)20-2/h3-8,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUCSLCQCVHFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.